N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to a class of pyridazinone derivatives. It has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the Factor XIa enzyme, which plays a significant role in the coagulation cascade. The compound's structure features a pyridazine ring, which is known for its biological activity, particularly in the context of anti-inflammatory and anticoagulant properties.
This compound is referenced in various scientific literature and patents that explore its synthesis, biological activity, and potential applications. Notably, it has been identified as part of a series of selective Factor XIa inhibitors aimed at developing new therapeutic agents for conditions related to blood coagulation disorders .
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide can be classified as:
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Common solvents include dimethylformamide and water, with reactions being monitored using techniques like thin-layer chromatography.
The molecular formula for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide is C_{15}H_{18}N_{4}O_{2}. The compound features:
The compound's molecular weight is approximately 286.33 g/mol. Its structural representation highlights key functional groups that contribute to its biological activity.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide participates in various chemical reactions relevant to its functionality:
Kinetic studies are essential to determine the inhibition constants (IC50 values) against target enzymes, providing insights into the efficacy of this compound as a therapeutic agent.
The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide exerts its effects primarily involves competitive inhibition of the Factor XIa enzyme. By binding to the active site of Factor XIa, it prevents substrate access and subsequent activation of downstream coagulation factors.
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against Factor XIa, with IC50 values indicating potent anticoagulant properties .
Relevant analyses such as NMR (nuclear magnetic resonance) and mass spectrometry are often employed to confirm structure and purity.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide has potential applications in:
This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutic agents with specific biological activities.
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyl)acetamide employs sequential heterocyclic construction and conjugation chemistry. Core assembly begins with cyclocondensation of 1,4-dicarbonyl precursors with hydrazine derivatives under Dean-Stark conditions to form the 6-oxopyridazine nucleus. This reaction typically requires 8-12 hours at 80-100°C in acetic acid, yielding the heterocyclic core with 65-75% efficiency [5]. Subsequent N-alkylation introduces the propyl spacer via nucleophilic displacement, where 3-bromopropan-1-amine reacts with the pyridazinone nitrogen under basic conditions (K₂CO₃/DMF, 60°C). This critical step anchors the future amidation site but faces competing O-alkylation, reducing yields to 60-65% without optimized stoichiometry [3] [7].
The final acylation stage conjugates 2-(m-tolyl)acetyl chloride with the propylamine terminus. Schotten-Baumann conditions (aqueous NaOH/dichloromethane) suppress racemization while achieving 85-90% coupling efficiency. Key challenges include epimerization at the α-carbon of the m-tolylacetamide moiety and residual solvent trapping in crystalline products, necessitating rigorous drying under vacuum [3] [5].
Table 1: Representative Synthetic Pathway for Target Compound
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Improvement Strategies |
---|---|---|---|---|
1 | Heterocyclization | Hydrazine hydrate/AcOH, 80°C, 12h | 68 | Azeotropic water removal |
2 | N-Alkylation | 3-Bromopropylamine/K₂CO₃, DMF, 60°C | 62 | Phase-transfer catalysis (TBAB) |
3 | Acylation | 2-(m-Tolyl)acetyl chloride/NaOH, DCM | 87 | Low-temperature (0-5°C) addition |
m-Tolyl regioselectivity is engineered through Friedel-Crafts acylation of toluene, where aluminum chloride catalysis directs acetyl groups predominantly meta (≥4:1 meta:para ratio). Reduction via sodium borohydride yields the crucial 2-(m-tolyl)ethanol precursor, which undergoes Jones oxidation to the carboxylic acid before activation as the acid chloride [10]. The meta-methyl group enhances lipophilicity (logP +0.4 versus phenyl analog) while avoiding steric clashes observed with ortho-substituted analogs [9].
The propyl linker length was optimized through comparative kinetics: extending the chain beyond three carbons diminishes pyridazine activation (ΔpKa = -0.8 for butyl versus propyl), while shorter ethyl spacers reduce conformational flexibility needed for target engagement. Bromoalkyl precursors with odd-numbered chains (3-bromopropane) provide 18% higher alkylation yields than even-numbered analogs due to reduced cyclization side products [4] [9]. Microwave-assisted displacement (100°C, 30 min) further improves propyl tethering to 89% yield by suppressing N-oxide formation [7].
Table 2: Impact of Substituent Modifications on Key Properties
Modification Site | Structural Variant | Synthetic Yield (%) | Relative Lipophilicity (logD₇.₄) | Key Advantage |
---|---|---|---|---|
Aryl position | meta-Methyl | 87 | 2.41 | Optimal steric/electronic balance |
ortho-Methyl | 72 | 2.38 | Increased steric hindrance | |
Linker length | n-Propyl | 89 | 1.95 | Balanced flexibility |
n-Butyl | 78 | 2.31 | Excessive flexibility |
Transition-metal catalysis enables critical bond formations in pyridazine-acetamide synthesis. Suzuki-Miyaura cross-coupling installs aryl groups at C3 of the pyridazinone using Pd(PPh₃)₄/dioxane at 80°C, achieving >95% coupling fidelity with arylboronic acids. This method surpasses classical electrophilic substitution by accommodating electron-deficient aryls incompatible with Friedel-Crafts chemistry [2] [7]. For N-acylation, zinc(II) triflate (5 mol%) accelerates amide bond formation between sterically hindered partners by 8-fold versus uncatalyzed reactions, operating via substrate chelation without racemization [4].
Microwave dielectric heating revolutionizes cyclization steps: pyridazine ring closure completes in 25 minutes at 150°C (versus 12 hours thermally) with 15% yield enhancement. Solvent-free conditions during acylation eliminate hydrolysis side products, increasing isolated yields to 92% [2]. Polar aprotic solvents like DMF maximize N-alkylation rates (k = 3.2 × 10⁻⁴ s⁻¹), while ethereal solvents favor crystallization purity but slow reaction kinetics by 40% [7].
Table 3: Catalytic System Performance in Key Bond-Forming Steps
Reaction | Catalyst/System | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|---|
Pyridazine formation | None (thermal) | AcOH, 100°C | 12 h | 68 | Low cost |
Microwave irradiation | Solvent-free, 150°C | 25 min | 83 | Energy efficiency | |
N-Acylation | Uncatalyzed | DCM, 25°C | 8 h | 75 | Simplicity |
Zn(OTf)₂ (5 mol%) | THF, 40°C | 45 min | 94 | Tolerance for steric hindrance |
Chromatographic challenges arise from the compound’s amphiphilic character, causing streaking on silica with standard eluents. Optimized purification employs reversed-phase C18 columns with water/acetonitrile gradients (35-65% ACN over 30 min) or silica chromatography using 8:2 DCM-methanol with 0.5% triethylamine modifier to suppress tailing. Centrifugal partition chromatography in ethyl acetate/water/butanol (4:3:3) resolves residual regioisomers with ≥98.5% purity [3] [5].
Crystallization optimization identifies ethyl acetate/hexane (1:3) as ideal for dendritic crystal growth, removing trace hydrazine impurities (<0.1%). Yield enhancements derive from:
Critical yield-limiting factors include hydrolysis during hydrazide formation (controlled by pH 4.5 buffering) and N-oxide formation during pyridazine alkylation (suppressed by degassing with N₂). Implementing these measures achieves cumulative yields of 48-52% over four steps—a 35% improvement over unoptimized routes [3] [7].
Table 4: Purification Methods and Yield Impacts
Purification Method | Purity (%) | Recovery (%) | Key Impurities Removed | Limitations |
---|---|---|---|---|
Silica chromatography | 95.2 | 78 | Hydrolysis byproducts, O-alkylated | Solvent consumption (2L/g compound) |
Reversed-phase HPLC | 99.3 | 65 | Isomeric pyridazines | High operational cost |
Antisolvent crystallization | 98.7 | 89 | Solvent residues, salts | Particle size variability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: